Dihexadecyl disulfide (CAS 1561-75-7), also known as dicetyl disulfide, is a symmetric, long-chain (C16) organosulfur compound characterized by a central disulfide bridge flanked by two highly hydrophobic hexadecyl chains. In industrial and advanced laboratory procurement, it is primarily sourced as a high-stability precursor for self-assembled monolayers (SAMs) on noble metals, a phase-change flux matrix for nanoparticle sintering, and a specialized extreme-pressure (EP) lubricant additive. Unlike volatile, foul-smelling thiols, dihexadecyl disulfide is a stable solid at room temperature (melting point ~53–56 °C), offering superior shelf-life, zero risk of spontaneous oxidation to thiyl radicals in air, and highly reproducible surface-binding kinetics[1]. These baseline properties make it an essential material for scalable anti-tarnish coatings, printed electronics, and precision surface functionalization where handling stability and monolayer defect minimization are critical.
Substituting dihexadecyl disulfide with its monomeric equivalent (1-hexadecanethiol) or closely related thioethers (dialkyl sulfides) introduces severe process vulnerabilities. While 1-hexadecanethiol is a common SAM precursor, it is highly susceptible to atmospheric oxidation, spontaneously forming thiyl radicals that lead to unspecific off-target reactions and batch-to-batch inconsistency in open-air formulations[1]. Conversely, substituting with dihexadecyl sulfide (thioether) fails fundamentally at the surface-chemistry level; sulfides cannot efficiently cleave their C-S bonds on gold, resulting in adsorption rates that are orders of magnitude slower and yielding highly defective, contaminated monolayers [2]. Furthermore, substituting with shorter-chain disulfides (e.g., dibutyl disulfide) eliminates the critical 56 °C phase-transition property, drastically increasing the thermal energy required to sinter metal nanoparticles and rendering the substitute incompatible with heat-sensitive flexible substrates [3].
When formulating anti-tarnish coatings or functionalizing electrodes, the choice between a disulfide and a sulfide is critical. Evidence demonstrates that disulfides like dihexadecyl disulfide cleave their S-S bonds upon contact with gold to form pristine, densely packed thiolate monolayers indistinguishable from those formed by pure thiols. In sharp contrast, dialkyl sulfides exhibit an adsorption rate constant that is smaller by more than 3 orders of magnitude. The maximum surface coverage achieved with sulfides is considerably lower, leaving substantial amounts of contamination and bare substrate exposed [1].
| Evidence Dimension | Adsorption rate and maximum surface coverage |
| Target Compound Data | Dihexadecyl disulfide: Rapid S-S cleavage yielding near 100% theoretical monolayer coverage, virtually free of contaminations. |
| Comparator Or Baseline | Dialkyl sulfides: Adsorption rate >3 orders of magnitude slower; highly defective, incomplete coverage. |
| Quantified Difference | >1,000x difference in adsorption rate constant with fundamentally superior final film density for the disulfide. |
| Conditions | Adsorption on gold substrates monitored via Second Harmonic Generation (SHG) and X-ray Photoelectron Spectroscopy (XPS). |
Procuring the disulfide ensures complete, defect-free protective coatings, whereas using a sulfide analog guarantees coating failure and metal corrosion.
In the manufacturing of conductive inks, the organic capping agent must be removed to allow metal nanoparticles to sinter. When hexadecanethiol-stabilized gold nanoparticles are heated, the ligands release and exclusively form dihexadecyl disulfide. This byproduct melts precisely at 56 °C, creating a low-volatility liquid phase that acts as a flux, facilitating nanoparticle mobility and lowering the onset of coarsening to ~90 °C. In contrast, short-chain analogs like butanethiol form dibutyl disulfide, which does not create a liquid phase at any temperature, forcing the coarsening temperature up to ~140 °C[1].
| Evidence Dimension | Nanoparticle coarsening onset temperature and matrix state |
| Target Compound Data | Dihexadecyl disulfide matrix: Forms a liquid flux at 56 °C; enables coarsening at ~90 °C. |
| Comparator Or Baseline | Dibutyl disulfide / Butanethiol matrix: No liquid phase formed; coarsening delayed to ~140 °C. |
| Quantified Difference | 50 °C reduction in the required thermal energy for nanoparticle sintering. |
| Conditions | Small-angle X-ray scattering (SAXS) and resistance measurements of ligand-stabilized AuNP films heated at 3 °C/min. |
The specific 56 °C melting point of dihexadecyl disulfide allows manufacturers to sinter conductive inks at temperatures low enough to be compatible with cheap, heat-sensitive flexible polymer substrates.
Handling raw materials in open-air industrial settings requires chemical stability. 1-Hexadecanethiol is unstable in the presence of oxygen, spontaneously forming thiyl radicals that drive unspecific side reactions (such as thioether formation) when exposed to unsaturated compounds. Dihexadecyl disulfide is the stable, fully oxidized end-product of this pathway. Using the disulfide directly as a precursor completely eliminates thiyl-radical-induced byproducts, ensuring that the active concentration of the surface modifier remains constant during storage and formulation [1].
| Evidence Dimension | Spontaneous radical formation in ambient oxygen |
| Target Compound Data | Dihexadecyl disulfide: Highly stable in air; zero spontaneous thiyl radical formation. |
| Comparator Or Baseline | 1-Hexadecanethiol: Unstable in oxygen; generates thiyl radicals leading to unspecific thioether byproducts. |
| Quantified Difference | Complete elimination of oxidative degradation pathways during atmospheric handling. |
| Conditions | In vitro and in vivo lipid extraction and TLC/GC-MS analysis of atmospheric degradation products. |
Procuring the disulfide instead of the thiol eliminates the need for expensive inert-gas handling systems and prevents yield loss in large-scale chemical formulations.
While disulfides and thiols ultimately form identical monolayers on gold, their kinetic pathways differ, which can be leveraged for process control. Because one disulfide molecule must cleave to form two thiolate anchors, the normalized rate constant of adsorption for long-chain disulfides is approximately 57% of the value for the corresponding thiol [1]. This slower, more controlled deposition rate allows for better molecular rearrangement and defect annealing during the self-assembly process, which is highly desirable in precision microelectronics manufacturing.
| Evidence Dimension | Normalized rate constant of adsorption (per thiol moiety) |
| Target Compound Data | Long-chain disulfides: Normalized rate constant is 57% of the thiol baseline. |
| Comparator Or Baseline | Alkanethiols: Baseline rate constant (100%). |
| Quantified Difference | 43% reduction in adsorption speed per sulfur atom. |
| Conditions | 1 mM disulfide vs 2 mM thiol solutions monitored via Second Harmonic Generation (SHG) on gold substrates. |
Slower adsorption kinetics provide a wider process window for manufacturing ultra-low-defect SAMs, reducing the risk of kinetic trapping and disordered domains.
Because dihexadecyl disulfide acts as a liquid flux at 56 °C, it is the ideal capping byproduct for gold nanoparticles used in printed electronics. Formulators can utilize this compound to achieve nanoparticle sintering and electrical percolation at temperatures as low as 90 °C, making the ink fully compatible with heat-sensitive flexible substrates like PET and polyimide, which would warp at the 140 °C temperatures required by shorter-chain analogs[1].
Dihexadecyl disulfide is highly recommended for formulating anti-tarnish baths (typically at 0.1 to 1.0 g/L) for silver, gold, and copper components. Its ability to undergo rapid S-S cleavage ensures near 100% theoretical coverage of a highly hydrophobic C16 monolayer. This provides vastly superior barrier protection against atmospheric sulfur and moisture compared to dialkyl sulfides, which fail to form complete monolayers [2].
For the mass production of gold-based biosensors and microarrays, dihexadecyl disulfide serves as a strictly superior alternative to 1-hexadecanethiol. Its high stability in atmospheric oxygen prevents the spontaneous formation of thiyl radicals and unspecific byproducts during open-air manufacturing. Furthermore, its slower adsorption kinetics (57% the rate of thiols) allow for enhanced defect annealing, resulting in more reproducible sensor baselines [3].
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